molecular formula C5H10N2 B1581127 2,4-Dimethyl-2-imidazoline CAS No. 930-61-0

2,4-Dimethyl-2-imidazoline

Cat. No. B1581127
CAS RN: 930-61-0
M. Wt: 98.15 g/mol
InChI Key: DIHAURBCYGTGCV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-imidazoline is a heterocyclic compound and a dicarboximide . It has the molecular formula C5H10N2 .


Synthesis Analysis

The synthesis of 2,4-Dimethyl-2-imidazoline can be achieved from 2-Methyl-2-imidazoline and 1,2-Diaminopropane . Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled synthesis of substituted imidazoles . The reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-2-imidazoline consists of a five-membered ring with two nitrogen atoms. The molecular weight is 98.146 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethyl-2-imidazoline include a boiling point of 107.5-108.0 °C (Press: 15 Torr), a density of 1.07±0.1 g/cm3 (Predicted), and a refractive index of 1.4806 .

Scientific Research Applications

Synthesis and Reactivity Studies

  • Synthesis and Spectroscopic Characterization : Imidazole derivatives like 2,4-Dimethyl-2-imidazoline are prepared through solvent-free synthesis pathways. Their reactivity and specific spectroscopic properties are explored using experimental techniques such as IR, FT-Raman, NMR spectra, and computational approaches like density functional theory (DFT). These studies aid in understanding the local reactivity properties of these compounds, which is crucial for their application in various fields (Hossain et al., 2018).

  • Molecular Dynamics and Docking Studies : Molecular dynamics (MD) simulations are used to investigate the interactions of imidazole derivatives with water molecules. Molecular docking procedures explore potential interactions with proteins, providing insights into possible inhibitory activities against certain enzymes or receptors (Thomas et al., 2018).

Material Science and Catalysis

  • Nonlinear Optical Material : The imidazole derivatives exhibit properties that make them suitable for use as nonlinear optical (NLO) materials. Their hyperpolarizability is significantly higher than standard NLO materials like urea, indicating potential applications in optical and photonic devices (Hossain et al., 2018).

  • Catalytic Applications : Imidazoline derivatives are used in various catalytic processes. For instance, complexes of these compounds with metals like thorium are used in catalytic Tishchenko reactions and polymerization processes, highlighting their role in synthetic chemistry and materials science (Karmel et al., 2015).

Biological Studies and Pharmacology

  • Biological Activity Evaluation : Certain imidazole derivatives, including 2,4-Dimethyl-2-imidazoline, are evaluated for their biological activity. For instance, their antimicrobial properties against various bacterial strains are studied, which could have implications in the development of new antimicrobial agents (Thomas et al., 2018).

  • Synthesis of Enantiopure Imidazolines : Methods have been developed for the preparation of enantiopure imidazolines, which are important in the pharmaceutical industry for the creation of chirally pure drugs (Boland et al., 2002).

Industrial Applications

  • Surfactant Synthesis : Imidazoline derivatives are synthesized for use as surfactants. Their synthesis and subsequent quaternization lead to the production of cationic surfactants with various applications in industry and household products (Bajpai & Tyagi, 2008).

  • Corrosion Inhibition : Novel imidazoline derivatives have been studied as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metals from corrosion makes them valuable in industrial applications (Zhang et al., 2015).

Safety And Hazards

2,4-Dimethyl-2-imidazoline may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2,5-dimethyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHAURBCYGTGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883611
Record name 1H-Imidazole, 4,5-dihydro-2,5-dimethyl-
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Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-2-imidazoline

CAS RN

930-61-0
Record name 2,4-Dimethyl-2-imidazoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4,5-dihydro-2,5-dimethyl-
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Record name 1H-Imidazole, 4,5-dihydro-2,5-dimethyl-
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Record name 1H-Imidazole, 4,5-dihydro-2,5-dimethyl-
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Record name 4,5-dihydro-2,4-dimethyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Mo, Y Lu, S Jiang, G Yan, T Xing, D Xu, Y He, B Xie… - Animals, 2022 - mdpi.com
Simple Summary Lactobacillus delbrueckii subsp. bulgaricus (LDB) is an important candidate for antibiotic replacement in pig production. In this study, LDB and antibiotic diets were fed …
Number of citations: 4 www.mdpi.com

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